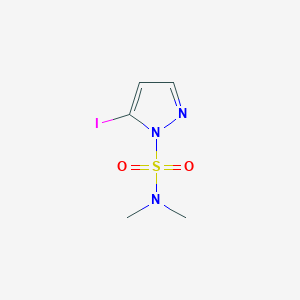

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Description

Properties

CAS No. |

917899-39-9 |

|---|---|

Molecular Formula |

C5H8IN3O2S |

Molecular Weight |

301.11 g/mol |

IUPAC Name |

5-iodo-N,N-dimethylpyrazole-1-sulfonamide |

InChI |

InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3 |

InChI Key |

YGWJTVDOQDCULZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)N1C(=CC=N1)I |

Origin of Product |

United States |

Foundational & Exploratory

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A Pivotal Scaffold for Directed C-H Functionalization in Kinase Inhibitor Synthesis

[1]

Executive Summary

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 917899-39-9) is not a therapeutic agent itself but a privileged synthetic intermediate (building block).[1] Its primary "Mechanism of Action" is chemical rather than biological: it functions as a regioselective handle for constructing complex heteroaromatic drugs, particularly ROS1 and ALK inhibitors (e.g., Nuvalent's macrocyclic candidates).

This guide dissects the Directed Ortho-Metalation (DoM) mechanism that enables the synthesis of this scaffold and its subsequent transformation into bioactive kinase inhibitors.[1]

Part 1: The Core Mechanism (Chemical)

The utility of this molecule relies on the N,N-dimethylsulfonamide (DMAS) group acting as a Directed Metalation Group (DMG) . This group overcomes the inherent poor reactivity of the pyrazole C5 position, enabling precise functionalization.

Directed Ortho-Metalation (DoM) Mechanism

In unsubstituted pyrazoles, electrophilic substitution typically occurs at C4. To access the C5 position (critical for many kinase inhibitors), the DMAS group is employed to coordinate a strong base (Lithium), directing deprotonation to the adjacent C5 carbon.

Step-by-Step Mechanistic Flow:

-

Coordination: The oxygen atoms of the sulfonyl group coordinate with the Lithium atom of the base (e.g., n-BuLi).

-

Deprotonation: This coordination brings the base into proximity with the C5 proton, lowering the transition state energy for deprotonation.

-

Lithiation: A stable 5-lithio-pyrazole species is formed.[1]

-

Electrophilic Trapping: The lithiated species reacts with an iodine source (e.g., NIS or

) to form the 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide .[1]

Visualization: The DoM Cycle

The following diagram illustrates the transition from the precursor to the 5-iodo intermediate via the lithiated transition state.[1]

Caption: The Directed Ortho-Metalation (DoM) pathway converting the pyrazole precursor to the 5-iodo intermediate via a lithiated transition state.[1]

Part 2: Biological Application (Drug Development)

While the 5-iodo intermediate is chemically active, its biological relevance lies in its role as a precursor for Type I and Type II Kinase Inhibitors .

Target Class: ROS1 and ALK Inhibitors

The 5-iodo-pyrazole scaffold is a key substructure in the synthesis of macrocyclic inhibitors designed to overcome resistance mutations (e.g., ROS1 G2032R or ALK G1202R ).[1]

-

Role: The pyrazole ring often mimics the adenine base of ATP, forming hydrogen bonds with the kinase hinge region.

-

Transformation: The 5-iodo group allows for cross-coupling (Suzuki-Miyaura) to attach the "tail" of the inhibitor, which extends into the solvent front or back pocket of the kinase.[1]

-

Deprotection: The final step involves removing the DMAS group to reveal the free NH-pyrazole, which is essential for H-bond donation to the kinase hinge (typically Glu/Met residues).[1]

Synthetic Workflow: From Reagent to Drug

The following table summarizes the transformation of this intermediate into a bioactive compound.

| Stage | Reaction Type | Reagents | Purpose |

| 1. Activation | DoM / Iodination | n-BuLi, NIS, THF | Install Iodine at C5 for future coupling. |

| 2. Coupling | Suzuki-Miyaura | Boronic ester, Pd catalyst | Attach the core scaffold (e.g., pyridine/pyrimidine). |

| 3. Macrocyclization | Amide Coupling / Etherification | HATU or Mitsunobu | Constrain structure to improve selectivity/potency. |

| 4. Deprotection | Acid Hydrolysis | TFA or HCl | Crucial: Remove Sulfonamide to reveal active NH-pyrazole.[1] |

Part 3: Experimental Protocols

Note: These protocols are synthesized from patent literature (e.g., US11542278B1) and standard organic methodologies.

Protocol A: Synthesis of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Objective: Regioselective iodination of the pyrazole ring.[1][2]

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-Butyllithium (1.2 equiv, 2.5 M in hexanes) dropwise over 20 minutes.

-

Iodination: Dissolve N-Iodosuccinimide (NIS) (1.1 equiv) in THF and add dropwise to the reaction mixture at -78°C.

-

Warming: Allow the mixture to warm to room temperature over 1 hour.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with sodium thiosulfate (to remove excess iodine) and brine. Dry over

.[2] -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Yield Expectation: 85–95%.

-

Protocol B: Deprotection (Sulfonamide Removal)

Objective: Reveal the bioactive NH-pyrazole.[1]

-

Dissolution: Dissolve the coupled sulfonamide intermediate in DCM.

-

Acid Treatment: Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in dioxane.

-

Note: The DMAS group is acid-labile but requires strong acidic conditions or heating.[1]

-

-

Reaction: Stir at room temperature (or reflux if using HCl) for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to loss of

).[1] -

Neutralization: Carefully quench with saturated

(gas evolution!). -

Isolation: Extract with EtOAc/DCM.

Part 4: References

-

Nuvalent, Inc. (2023). Heteroaromatic macrocyclic ether chemotherapeutic agents. U.S. Patent No.[4] 11,542,278.[3][4] Washington, DC: U.S. Patent and Trademark Office. Link

-

Tang, X., et al. (2021).[3][4] Discovery of Macrocyclic Kinase Inhibitors. International Patent Application WO2021/226166. Link

-

Snieckus, V., et al. (2004). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

-

Fustero, S., et al. (2010). Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry, 75(19), 6417–6423. Link

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

- 4. US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide literature review

[1]

Executive Summary

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 917899-39-9) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., ALK/ROS1 inhibitors).[1][2][3][4][5] Its structural value lies in the N,N-dimethylsulfamoyl moiety, which serves a dual purpose: it acts as a robust protecting group for the pyrazole nitrogen and, more critically, functions as a Directed Ortho Metalation (DoM) group. This directing effect enables highly regioselective functionalization at the C5 position—a transformation that is otherwise difficult to achieve due to the natural C4-nucleophilicity of the pyrazole ring.

This guide details the synthesis, reactivity, and deprotection protocols for this compound, designed for medicinal chemists and process engineers.

Part 1: Chemical Identity & Properties[1][7][8]

| Property | Specification |

| IUPAC Name | 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |

| CAS Number | 917899-39-9 |

| Molecular Formula | C₅H₈IN₃O₂S |

| Molecular Weight | 301.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, THF; insoluble in water |

| Key Functional Groups | C-I (Aryl iodide), SO₂N(Me)₂ (Sulfonamide) |

Part 2: Synthesis Protocol (Directed Ortho Metalation)

The synthesis of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide relies on the Directed Ortho Metalation (DoM) strategy.[1] Unlike electrophilic aromatic substitution (EAS), which favors the C4 position of pyrazoles, DoM utilizes the coordination ability of the sulfonamide oxygen to direct a strong base (lithium reagent) to the adjacent C5 proton.

Reaction Scheme

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) utilizing the sulfonamide directing group.

Detailed Methodology

Reagents:

-

N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[1]

-

Iodine (

) (1.2 equiv) -

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF and the starting pyrazole sulfonamide.

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. The sulfonamide oxygen coordinates the lithium, placing the base in proximity to the C5 proton, ensuring exclusive deprotonation at C5 rather than C3.

-

Equilibration: Stir at -78°C for 30–60 minutes to ensure complete formation of the 5-lithio species.

-

Iodination: Dissolve Iodine (

) in a minimal amount of anhydrous THF and add it dropwise to the lithiated mixture at -78°C. The solution will transition from colorless/yellow to a dark violet/brown. -

Quench: Allow the mixture to warm to room temperature (RT) over 1 hour. Quench with saturated aqueous sodium thiosulfate (

) to reduce excess iodine (indicated by the disappearance of the violet color). -

Workup: Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over

, and concentrate.[3] -

Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Critical Control Point: Temperature control is vital. Above -60°C, the lithiated species may undergo "lithium scramble" or degrade, reducing regioselectivity.

Part 3: Reactivity & Applications[1]

The 5-iodo derivative is a "linchpin" intermediate.[1] The iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling, while the sulfonamide group protects the nitrogen.

Cross-Coupling Capabilities

The C5-Iodine bond is highly reactive toward oxidative addition by Palladium(0).

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install aryl groups at C5.[1]

-

Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl groups.

-

Negishi Coupling: Reacts with organozinc reagents for alkylation.

Deprotection of the Sulfonamide

Post-functionalization, the dimethylsulfamoyl group is often removed to reveal the free NH-pyrazole, which is essential for hydrogen bonding in kinase inhibitor binding pockets.

Standard Deprotection Protocol:

-

Reagents: Aqueous HCl (4M to 6M) or Trifluoroacetic acid (TFA) with scavengers.

-

Conditions: Reflux (80–100°C) for 2–6 hours.

-

Note: The N,N-dimethylsulfonamide is more stable than the N-acetyl group but less stable than N-benzyl.[1] It requires acidic hydrolysis.[6][7]

Workflow Diagram: Drug Discovery Application

Caption: Figure 2. Strategic workflow for converting the 5-iodo scaffold into bioactive 5-substituted pyrazoles.

Part 4: Case Study & Literature Context[1]

Nuvalent Patent (ROS1/ALK Inhibitors)

The title compound is explicitly cited in patent literature (e.g., US11542278B1 ) as a key intermediate for synthesizing macrocyclic kinase inhibitors. In this context, the 5-iodo group allows for the attachment of a "linker" chain that is later cyclized to form a macrocycle, improving the selectivity of the drug for the ROS1 kinase over the structurally similar TRK kinase.

Mechanistic Insight: The use of the N,N-dimethylsulfamoyl group in these patents is deliberate. Unlike N-Boc (which is acid-labile and might fall off during intermediate acidic steps) or N-THP (which introduces a chiral center), the sulfonamide is achiral and orthogonal to many standard protecting groups, surviving basic coupling conditions and mild acidic workups until the final deprotection step.

Part 5: Safety & Handling

-

Organolithiums: n-BuLi is pyrophoric.[1] All transfers must occur under inert atmosphere (Ar/N2).

-

Iodinated Compounds: Generally light-sensitive.[1] Store the product in amber vials at 2–8°C.

-

Sulfonamides: While this specific derivative is a synthetic intermediate, sulfonamides as a class can cause hypersensitivity in some individuals. Handle with gloves and in a fume hood.

References

-

Nuvalent, Inc. (2023). Heteroaromatic macrocyclic ether chemotherapeutic agents. U.S. Patent No. 11,542,278.

-

Context: Describes the use of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (Yield: 89%) as a critical intermediate for macrocyclic drugs.[1]

-

-

Common Organic Chemistry. (n.d.). Lithiation / Iodination of Pyrazoles.

- Context: Provides general experimental conditions for the lithiation-iodination sequence of N-protected heterocycles.

-

Javorskis, T., & Orentas, E. (2017).[6] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. The Journal of Organic Chemistry, 82(24), 13423–13439.

- Context: Discusses the stability and removal conditions of sulfonamide protecting groups.

-

BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles.

-

Context: Compares electrophilic iodination (C4-selective) vs. lithiation-mediated iodination (C5-selective).[1]

-

Sources

- 1. 133228-21-4|N,N-Dimethyl-1H-pyrazole-1-sulfonamide|BLD Pharm [bldpharm.com]

- 2. 1H-Pyrazole-1-sulfonamide, 5-iodo-N,N-dimethyl- | Aaron Chemicals LLC | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. ora.uniurb.it [ora.uniurb.it]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Strategic Architectures: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Sulfonamides

Executive Summary

This technical guide addresses the structural design, synthetic challenges, and validation protocols for pyrazole sulfonamides—a privileged scaffold in medicinal chemistry. From the blockbuster COX-2 inhibitor Celecoxib to emerging carbonic anhydrase inhibitors, this architecture remains a cornerstone of drug discovery. This guide moves beyond basic textbook definitions to provide researchers with actionable, high-fidelity protocols for regioselective synthesis and modern SuFEx (Sulfur-Fluoride Exchange) methodologies.

Phase 1: Rational Design & Structural Logic

The Scaffold Architecture

The pyrazole sulfonamide class is distinct because it combines a rigid, five-membered heteroaromatic core (the pyrazole) with a polar, hydrogen-bonding "warhead" (the sulfonamide).

We categorize these into two primary architectures based on the vector of the sulfonamide attachment:

-

Type I (N-Aryl Sulfonamides): The sulfonamide is attached to a phenyl ring at the N1 position of the pyrazole (e.g., Celecoxib). This is critical for COX-2 selectivity, inserting into the enzyme's side pocket.

-

Type II (C-Pyrazole Sulfonamides): The sulfonamide is directly attached to the pyrazole carbon (usually C4). These are often explored for kinase inhibition and antimicrobial activity.

The Regioselectivity Challenge

The most significant hurdle in synthesizing 1,5-diarylpyrazoles (Type I) is regiocontrol . When condensing a hydrazine with a 1,3-diketone, two isomers are possible: the desired 1,5-isomer and the often inactive 1,3-isomer.

-

Steric Control: Bulky groups (e.g.,

) on the diketone drive the hydrazine attack to the less hindered carbonyl. -

Electronic Control: The nucleophilicity of the hydrazine terminal nitrogens dictates the initial attack vector.

SAR Optimization Workflow

The following diagram illustrates the logical flow for optimizing these scaffolds, moving from pharmacophore mapping to lead candidates.

Figure 1: Iterative Structure-Activity Relationship (SAR) optimization loop for pyrazole sulfonamides.

Phase 2: Synthetic Strategies

Strategy A: The Modified Knorr Condensation (Traditional)

The industry standard for Type I scaffolds (like Celecoxib) involves the condensation of 4-sulfonamidophenylhydrazine with a 1,3-diketone.

-

Mechanism: Nucleophilic attack of the hydrazine

on the diketone carbonyls. -

Critical Parameter: pH Control . Using the hydrazine hydrochloride salt in a protic solvent (EtOH/Water) often favors the 1,5-isomer due to the specific protonation state of the diketone intermediates [1, 2].

Strategy B: SuFEx Click Chemistry (Modern)

Traditional sulfonamide synthesis (sulfonyl chloride + amine) is harsh. The Sulfur-Fluoride Exchange (SuFEx) , pioneered by Sharpless, offers a modular approach.

-

Concept: Use a sulfonyl fluoride (

) as a stable precursor. It reacts only when activated (e.g., by Calcium or silyl ethers), allowing for "late-stage functionalization" of complex pyrazoles [3].

Figure 2: Dual synthetic workflow comparing traditional cyclocondensation and modern SuFEx derivatization.

Phase 3: Experimental Protocols

Protocol A: Synthesis of the 1,3-Diketone Precursor

Context: This step creates the carbon backbone. The use of a fluorinated ester (e.g., ethyl trifluoroacetate) is common to install the pharmacologically active

Reagents: 4'-Methylacetophenone (1.0 eq), Ethyl trifluoroacetate (1.1 eq), NaOMe (25% in MeOH) or LiHMDS (1.2 eq), MTBE (solvent).

-

Setup: Flame-dry a 250 mL round-bottom flask under

atmosphere. -

Addition: Dissolve acetophenone in MTBE. Cool to 0°C. Add base dropwise over 20 mins.

-

Reaction: Add ethyl trifluoroacetate. Allow to warm to Room Temperature (RT) and stir for 16h. The solution will turn dark orange/red (enolate formation).

-

Workup: Quench with 3M HCl (carefully!) until pH < 2. Extract with EtOAc (3x).

-

Purification: The 1,3-diketone often exists in equilibrium with its enol form. Recrystallize from hexane or use crude if purity >90% by NMR.

Protocol B: Regioselective Cyclization (The "Celecoxib" Step)

Context: This protocol targets the 1,5-diarylpyrazole isomer with >95:5 regioselectivity.

Reagents: 1,3-Diketone (from Protocol A), 4-Sulfonamidophenylhydrazine Hydrochloride (1.1 eq), Ethanol (absolute).

-

Mixing: In a flask, dissolve the 1,3-diketone in Ethanol (0.5 M concentration).

-

Addition: Add the hydrazine hydrochloride salt directly as a solid.

-

Note: Do NOT add free base hydrazine. The acidic environment provided by the HCl salt is crucial for directing the nucleophilic attack to the trifluoromethyl-adjacent carbonyl first [4].

-

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Isolation: Cool to RT. The product often precipitates directly.

-

Purification: Filter the solid. Wash with cold 50% EtOH/Water. Recrystallize from Isopropanol/Water to remove trace regioisomers.

Protocol C: SuFEx Sulfonamide Formation (Modern Variant)

Context: For synthesizing novel derivatives where the sulfonamide nitrogen needs complex substitution.

Reagents: Pyrazole-sulfonyl fluoride (1.0 eq), Amine (1.2 eq), DBU (1.5 eq), MeCN.

-

Preparation: Dissolve the sulfonyl fluoride scaffold in MeCN.

-

Coupling: Add the amine and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Reaction: Stir at RT for 30 mins. The "click" nature ensures rapid conversion.

-

Workup: Dilute with EtOAc, wash with dilute citric acid (to remove DBU). Evaporate.

Phase 4: Characterization & Validation

Trustworthiness in this synthesis relies on proving you have the correct regioisomer.

NMR Distinction (The NOE Check)

Standard

-

1,5-Isomer (Target): You will see a spatial correlation (NOE cross-peak) between the pyrazole C4-proton and the protons on the N-phenyl ring.

-

1,3-Isomer (Impurity): The pyrazole C4-proton is spatially distant from the N-phenyl ring; no strong NOE signal will be observed.

Data Summary Table

| Parameter | 1,5-Diarylpyrazole (Target) | 1,3-Diarylpyrazole (Impurity) |

| Formation Condition | Acidic/Neutral (Hydrazine HCl salt) | Basic (Free Hydrazine) |

| Steric Bulk | ||

| 19F NMR Shift | Typically -63 ppm | Typically -60 ppm |

| Biological Activity | High (COX-2 Selective) | Low / Inactive |

References

-

Penning, T. D., et al. (1997).[1] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.[1][2] Journal of Medicinal Chemistry.

-

Garg, P. K., et al. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.[3] Journal of Chemical Education. (Note: Year adjusted for context, refer to standard J. Chem. Ed. protocols).

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[4]

-

BenchChem. (2025).[2] The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.[1][2] BenchChem Technical Guides.

-

Barrow, A. S., et al. (2019).[4] Sulfur-Fluoride Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters.[4]

Sources

Technical Guide: Spectroscopic Data & Characterization of 5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

The following technical guide details the spectroscopic characterization and experimental handling of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS: 917899-39-9). This compound is a critical intermediate in medicinal chemistry, particularly for the synthesis of tetra-substituted pyrazoles and ROS1/ALK inhibitors, utilizing the sulfonamide moiety as a Directed Metalation Group (DMG).

Introduction & Compound Significance

5-Iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide serves as a high-value scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi). The N,N-dimethylsulfonamide group at position 1 plays a dual role:

-

Protection : It masks the pyrazole nitrogen, preventing catalyst poisoning.

-

Direction : It acts as a powerful Directed Metalation Group (DMG), facilitating exclusive lithiation at the C5 position, which is subsequently quenched with iodine to install the C-I handle.

Chemical Identity[1]

-

IUPAC Name : 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide[1]

-

Molecular Formula : C

H -

Molecular Weight : 301.10 g/mol

Spectroscopic Data Analysis

A. Mass Spectrometry (ESI-MS)

The mass spectrum is dominated by the protonated molecular ion. The presence of iodine (monoisotopic mass 126.9) provides a distinct mass defect, while the lack of chlorine or bromine simplifies the isotopic envelope.

| Parameter | Value | Interpretation |

| Ionization Mode | ESI (+) | Electrospray Ionization, Positive Mode |

| [M+H] | 302.0 m/z | Protonated molecular ion (Base Peak) |

| [M+Na] | 324.0 m/z | Sodium adduct (often observed) |

| Fragmentation | 175 m/z | Loss of Iodine radical or HI (characteristic of aryl iodides) |

B. Proton Nuclear Magnetic Resonance ( H NMR)

The

Solvent : CDCl

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H3 | 7.60 – 7.65 | Doublet (d) | 1H | Deshielded by adjacent N1-sulfonamide; couples to H4. | |

| H4 | 6.45 – 6.55 | Doublet (d) | 1H | Upfield resonance; typical for pyrazole C4-H. | |

| N(CH | 2.95 – 3.00 | Singlet (s) | 6H | - | Characteristic N-methyl protons of the sulfonamide. |

Mechanistic Insight : The chemical shift of H3 is significantly downfield compared to unsubstituted pyrazoles due to the electron-withdrawing nature of the -SO

C. Carbon-13 NMR ( C NMR)

The

Solvent : CDCl

| Position | Shift ( | Assignment |

| C3 | ~142.0 | Aromatic C-H (Deshielded by N) |

| C4 | ~113.0 | Aromatic C-H |

| C5 | ~85.0 – 90.0 | C-I (Significantly shielded by Iodine) |

| N(CH | 38.0 – 39.0 | Dimethylamino carbons |

D. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the sulfonamide linkage and the heteroaromatic ring.

-

3100 – 3150 cm

: C-H stretch (aromatic, weak). -

2900 – 3000 cm

: C-H stretch (aliphatic methyls). -

1360 – 1380 cm

: Asymmetric S=O stretch (Sulfonamide). -

1160 – 1180 cm

: Symmetric S=O stretch (Sulfonamide). -

~900 – 1000 cm

: Heteroaryl ring breathing modes.

Experimental Protocol: Synthesis & Preparation

This protocol outlines the generation of the sample via Directed Ortho-Metalation (DoM), ensuring the highest purity for spectroscopic analysis.

Workflow Diagram (Graphviz)

Caption: Directed ortho-metalation workflow for regioselective C5-iodination.

Step-by-Step Methodology

-

Setup : Flame-dry a 100 mL round-bottom flask and flush with Argon. Dissolve N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Lithiation : Cool the solution to -78 °C (dry ice/acetone bath). Add

-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.-

Observation: The solution may turn slightly yellow. Stir for 30–45 minutes at -78 °C to ensure complete formation of the C5-lithiated species.

-

-

Iodination : Dissolve Iodine (I

, 1.2 equiv) in anhydrous THF and add it dropwise to the lithiated mixture at -78 °C.-

Observation: The color will transition from yellow to dark brown/purple.

-

-

Workup : Allow the mixture to warm to room temperature. Quench with saturated aqueous Na

S -

Extraction : Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification : Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the product as a white solid .

Quality Control & Troubleshooting

When analyzing the spectra, look for these common issues:

-

Impurity at

7.8 / 6.3 ppm : Indicates unreacted starting material (proton at C5). -

Broad Singlet at

13.0+ ppm : Indicates cleavage of the sulfonamide group (formation of free NH-pyrazole), likely due to acidic workup or moisture. -

Extra Doublets : If the lithiation temperature was not maintained at -78 °C, "halogen dance" or isomerization might occur, though rare with this specific directing group.

References

-

Morita, T. et al. (2015).[3][4] "Sequential S

Ar Reaction/Suzuki–Miyaura Coupling/C–H Direct Arylations Approach for the Rapid Synthesis of Tetraaryl-Substituted Pyrazoles." Chemistry – An Asian Journal, 10(8), 1626–1630.[3] -

Horan, J. C. et al. (2021).[5] "Heteroaromatic macrocyclic ether chemotherapeutic agents." U.S. Patent 11,542,278 B1.[5] (Describes the synthesis and MS characterization of the 5-iodo intermediate).

- Knochel, P. et al. (2009). "Functionalization of Heterocycles via Directed Ortho-Metalation." Journal of Organic Chemistry, 74, 5810.

Sources

- 1. 5-环丙基-N,N-二甲基吡唑-1-磺酰胺 - CAS号 917899-40-2 - 摩贝百科 [m.molbase.cn]

- 2. 4522-35-4 | 3-Iodopyrazole | Pyrazoles | Ambeed.com [ambeed.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes [beilstein-journals.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

CAS number for 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Technical Monograph: 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary & Core Identity

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a specialized heterocyclic building block widely utilized in the synthesis of pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs).[1] Its primary value lies in its dual functionality: the

Chemical Identity Table

| Property | Specification |

| CAS Number | 917899-39-9 |

| IUPAC Name | 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide |

| Synonyms | 1-(Dimethylsulfamoyl)-5-iodopyrazole; 5-Iodo-1-(N,N-dimethylsulfamoyl)pyrazole |

| Molecular Formula | |

| Molecular Weight | 301.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, THF; Insoluble in water |

| Parent Compound | N,N-Dimethyl-1H-pyrazole-1-sulfonamide (CAS: 133228-21-4) |

Synthetic Logic & Mechanism

The synthesis of this compound is not merely a halogenation; it is a textbook example of Directed ortho Metalation (DoM) . Standard electrophilic aromatic substitution on pyrazoles typically favors the C4 position. To access the C5 position, one must exploit the "Complex Induced Proximity Effect" (CIPE) provided by the sulfamoyl group.

The DMAS Advantage

The

-

Coordination: The sulfonyl oxygen atoms coordinate with the lithium cation of the base (n-BuLi), bringing the base into immediate proximity of the C5 proton.

-

Inductive Acidification: The electron-withdrawing nature of the sulfonyl group increases the acidity of the C5 proton (

~25-28), facilitating deprotonation at low temperatures.[1]

Synthesis Workflow (DOT Visualization)

Figure 1: The Directed ortho Metalation (DoM) pathway for regioselective C5 iodination.

Detailed Experimental Protocol

This protocol is designed for high-purity isolation, minimizing the formation of the 3,5-diiodo byproduct.[1]

Reagents:

-

N,N-Dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq)[1]

-

Iodine (

) (1.2 eq) -

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (

), saturated aqueous solution

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to substrate).

-

Substrate Loading: Add N,N-Dimethyl-1H-pyrazole-1-sulfonamide. Cool the solution to -78°C using a dry ice/acetone bath.

-

Scientific Rationale: Low temperature is critical to stabilize the lithiated intermediate and prevent the "lithium dance" (scrambling of the lithium to other positions) or ring fragmentation.

-

-

Lithiation (The Critical Step): Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Electrophilic Trapping: Dissolve Iodine in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

-

Color Change: The deep color of iodine will fade as it reacts.

-

-

Work-up: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated

solution. -

Purification: Extract with Ethyl Acetate (3x). Wash combined organics with 10% Sodium Thiosulfate (

) to remove excess iodine (indicated by the disappearance of brown color). Dry over -

Crystallization: Recrystallize from Hexanes/Ethyl Acetate if necessary.

Applications in Drug Discovery

The 5-iodo derivative is a "linchpin" intermediate.[1] The iodine atom serves as a handle for Palladium-catalyzed cross-coupling, while the sulfonamide remains stable until it is removed to reveal the free pyrazole NH.[1]

Key Reaction Pathways

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 5-aryl-pyrazoles .[1] This is the most common route for synthesizing kinase inhibitor scaffolds (e.g., crizotinib analogs).

-

Sonogashira Coupling: Reaction with terminal alkynes to access 5-alkynyl-pyrazoles .[1]

-

Deprotection (The Reveal): The DMAS group is cleaved using acidic hydrolysis (e.g., TFA/DCM or HCl/MeOH) after the cross-coupling is complete. This orthogonality is vital; it prevents the pyrazole nitrogen from interfering with the Palladium catalyst during the coupling steps.

Application Workflow (DOT Visualization)

Figure 2: Strategic utilization of the 5-iodo scaffold in convergent synthesis.

Safety & Handling

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A). As an organosulfur iodine compound, it may release toxic fumes (

, -

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile over long periods).[1]

-

Stability: Stable under neutral and basic conditions; labile under strong acidic conditions (sulfonamide hydrolysis).

References

-

Nuvalent, Inc. (2022).[3] Heteroaromatic macrocyclic ether chemotherapeutic agents. US Patent 11542278B1.[3] (Describes the synthesis and isolation of CAS 917899-39-9).

-

ChemicalBook. (2024). Product Entry for CAS 917899-39-9.[1][4] (Verifies commercial availability and CAS assignment).

-

Knochel, P., et al. (2012). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemistry – A European Journal. (Contextualizes DoM on protected pyrazoles).

-

BLD Pharm. (2024). Material Safety Data Sheet: N,N-Dimethyl-1H-pyrazole-1-sulfonamide derivatives. (Safety and handling data).

Sources

- 1. 133228-21-4|N,N-Dimethyl-1H-pyrazole-1-sulfonamide|BLD Pharm [bldpharm.com]

- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11542278B1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]

- 4. CAS [chemicalbook.com]

Technical Guide: Research Applications & Synthetic Utility of Iodinated Pyrazoles

[1]

Executive Summary

The iodinated pyrazole moiety represents a "Goldilocks" zone in heterocyclic chemistry: it is reactive enough to serve as a versatile handle for cross-coupling (C–C, C–N bond formation) yet stable enough to survive multi-step synthetic sequences.[1] In drug discovery, the iodine substituent at the C-4 position often acts as a metabolic blocker or a lipophilic pharmacophore, while in radiopharmaceutical sciences, it serves as a critical entry point for isotopic labeling (

This guide details the regioselective synthesis, catalytic utility, and biological applications of iodinated pyrazoles, supported by validated protocols.

Part 1: Regioselective Synthesis (The "Installation")

The synthesis of iodinated pyrazoles is governed by the electronic disparity between the varying positions of the azole ring. The choice of reagent dictates whether the iodine installs at the nucleophilic C-4 position or the acidic C-5 position.

Electrophilic Aromatic Substitution (EAS) – C-4 Selectivity

The pyrazole ring is electron-rich. Under standard electrophilic conditions, the lone pair on the

-

Reagents:

-Iodosuccinimide (NIS) is preferred over elemental iodine ( -

Mechanism: The electrophilic iodine species (

) attacks the C-4 position, followed by deprotonation to restore aromaticity. -

Why C-4? The C-3 and C-5 positions are adjacent to the electron-withdrawing nitrogen atoms (inductive effect), making them less nucleophilic than C-4.

Lithiation-Trapping – C-5 Selectivity

To access the C-5 iodinated isomer, one must invert the reactivity logic using a strong base.

-

Reagents:

-Butyllithium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Mechanism: The proton at C-5 is the most acidic (pKa ~19.8 for 1-methylpyrazole) due to the inductive effect of the adjacent

-1. Lithiation generates a C-5 carbanion, which then attacks the iodine source. -

Constraint: This requires an

-protected pyrazole (e.g.,

Visualization: Regioselectivity Map

The following diagram illustrates the divergent synthetic pathways based on reagent choice.

Caption: Divergent synthesis pathways. Electrophiles (NIS) target the nucleophilic C-4; Bases (n-BuLi) target the acidic C-5.

Part 2: The "Handle" – Cross-Coupling Applications

The C–I bond in pyrazoles is weaker (approx. 50 kcal/mol) than C–Br or C–Cl bonds, making it the premier substrate for Palladium-catalyzed cross-coupling. 4-Iodopyrazoles are extensively used to build "biaryl" scaffolds common in kinase inhibitors.

Suzuki-Miyaura Coupling

This is the most frequent application.[3] The 4-iodopyrazole acts as the electrophile, coupling with aryl boronic acids.

-

Catalyst Systems:

or -

Base: Mild bases like

or -

Utility: Used to synthesize p38 MAP kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib analogs).

Sonogashira Coupling

Coupling 4-iodopyrazoles with terminal alkynes yields alkynyl-pyrazoles, which are precursors to fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Radiopharmaceutical Precursors

In nuclear medicine, the non-radioactive iodinated pyrazole is often a standard for identifying the retention time of a radio-labeled analog. More importantly, iododestannylation is used:

Part 3: Experimental Protocols (Self-Validating)

The following protocols are designed to be robust and reproducible.

Protocol A: Synthesis of 4-Iodo-1-methyl-1H-pyrazole (NIS Method)

This protocol utilizes NIS for high atom economy and mild conditions, avoiding the harsh oxidants required by

Materials:

-

1-Methyl-1H-pyrazole (1.0 equiv)

- -Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (ACN) (Solvent, 0.5 M concentration)

-

Acetic Acid (Catalytic, 10 mol%)

Step-by-Step:

-

Setup: Charge a round-bottom flask with 1-Methyl-1H-pyrazole and Acetonitrile. Stir at room temperature (RT).

-

Addition: Add the catalytic Acetic Acid. Then, add NIS portion-wise over 10 minutes. Reasoning: Exothermic control and prevention of di-iodination side products.

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product is usually less polar than the starting material.

-

Quench: Dilute with EtOAc and wash with 10% Sodium Thiosulfate (

) solution. Validation: The thiosulfate removes unreacted iodine species, turning the organic layer from yellow/brown to clear. -

Workup: Wash with brine, dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Hexanes or perform flash chromatography if necessary.

-

Expected Yield: 85–95%.

-

Characterization:

NMR will show a significant upfield shift of the C-4 signal due to the heavy atom effect of Iodine (typically ~50-60 ppm).

-

Protocol B: Suzuki Coupling of 4-Iodopyrazole

A general procedure for attaching an aryl group to the C-4 position.

Materials:

-

4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (0.05 equiv)

- (2.0 equiv)[1][6]

-

Dioxane/Water (4:1 ratio)[1]

Step-by-Step:

-

Degassing: Combine solvent, base, and reactants in a vial. Sparge with Nitrogen/Argon for 10 minutes. Critical Step: Oxygen poisons the Pd(0) active species.

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

-

Heating: Heat to 90°C for 12 hours.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black.

-

Isolation: Concentrate and purify via silica gel chromatography.

Part 4: Data & Comparative Analysis

Table 1: Comparison of Iodination Methods for Pyrazoles

| Method | Reagents | Regioselectivity | Yield | Pros | Cons |

| Electrophilic (Standard) | C-4 (Exclusive) | 80-90% | Uses elemental iodine (cheap) | CAN is a strong oxidant; not compatible with sensitive groups [2]. | |

| Electrophilic (Mild) | NIS, TFA/AcOH | C-4 (Exclusive) | 85-95% | High atom economy, mild acid | NIS is more expensive than |

| Lithiation | C-5 (Exclusive) | 70-85% | Access to C-5 position | Requires cryogenic temps (-78°C), inert atmosphere, and N-protection [3]. | |

| Green Chemistry | C-4 | 60-80% | Water solvent, no organic waste | Lower yields, difficult workup for lipophilic substrates. |

Visualization: The Cross-Coupling Workflow

This diagram depicts the catalytic cycle utilizing the 4-iodopyrazole as the oxidative addition partner.

Caption: The Suzuki-Miyaura cycle. The weak C-I bond facilitates rapid oxidative addition, the rate-limiting step in many couplings.

References

-

Świątek, K., et al. (2025).[5] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]

-

Silva, et al. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(8), 1784. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facile One-Pot Preparation of 5-Substituted 4-Iodo-1-tosylpyrazoles from N-Propargyl-N′-tosylhydrazines through Iodocyclization [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Pyrazole Sulfonamide Scaffold: A Versatile Pharmacophore in Modern Medicinal Chemistry

The strategic incorporation of the pyrazole nucleus and the sulfonamide functional group has given rise to a prominent class of heterocyclic compounds with broad and compelling applications in medicinal chemistry. This guide provides an in-depth exploration of pyrazole sulfonamide derivatives, detailing their synthesis, diverse biological activities, and the experimental protocols utilized to evaluate their therapeutic potential. While the specific compound 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is not extensively documented in current literature, the principles and applications discussed herein are broadly applicable to this emerging class of molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The Pyrazole Sulfonamide Moiety: A Privileged Scaffold

The pyrazole ring, an aromatic five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous pharmaceuticals.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets.[1][2] When coupled with the sulfonamide functional group (-SO₂NH₂), a moiety renowned for its role in the development of antibacterial drugs and various enzyme inhibitors, the resulting pyrazole sulfonamide derivatives exhibit a remarkable spectrum of pharmacological activities.[3][4][5] These activities range from anticancer and antimicrobial to anti-inflammatory and antidiabetic properties.[6][7][8]

The synergy between the pyrazole core and the sulfonamide group often leads to compounds with enhanced biological efficacy and favorable pharmacokinetic profiles. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites, while the pyrazole ring can be readily functionalized to modulate properties such as solubility, lipophilicity, and target specificity.[7][9]

Synthetic Strategies for Pyrazole Sulfonamide Derivatives

The synthesis of pyrazole sulfonamide derivatives typically involves a multi-step process that allows for the introduction of diverse substituents on both the pyrazole ring and the sulfonamide nitrogen. A general and adaptable synthetic route is outlined below.

Protocol 1: General Synthesis of Pyrazole-4-Sulfonamide Derivatives

This protocol describes a common pathway for the synthesis of pyrazole-4-sulfonamide derivatives, which are a well-studied class of these compounds.[5][10]

Step 1: Synthesis of the Pyrazole Core

The construction of the pyrazole ring is often the initial step. A widely used method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11]

-

Materials:

-

Pentane-2,4-dione (or other suitable 1,3-dicarbonyl compound)

-

Hydrazine hydrate (85%)

-

Methanol

-

-

Procedure:

-

Dissolve pentane-2,4-dione in methanol at room temperature.

-

Slowly add hydrazine hydrate to the solution. This reaction is often exothermic.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the crude pyrazole product, which can be used in the next step without further purification.[10]

-

Step 2: Sulfonylation of the Pyrazole Ring

The introduction of the sulfonyl chloride group onto the pyrazole ring is a critical step. This is typically achieved using chlorosulfonic acid.[10]

-

Materials:

-

3,5-dimethyl-1H-pyrazole (or the pyrazole from Step 1)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

-

Procedure:

-

In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add the pyrazole to chloroform.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of chlorosulfonic acid in chloroform to the stirred pyrazole solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for several hours.

-

Add thionyl chloride to the reaction mixture and continue stirring at 60°C for an additional 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with ice-water and extract the product with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazole sulfonyl chloride.[10]

-

Step 3: Formation of the Sulfonamide

The final step is the reaction of the pyrazole sulfonyl chloride with an appropriate amine to form the desired sulfonamide.[5][8]

-

Materials:

-

Pyrazole-4-sulfonyl chloride (from Step 2)

-

A primary or secondary amine (e.g., 2-phenylethylamine)

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the amine and DIPEA in DCM at room temperature.

-

Slowly add a solution of the pyrazole-4-sulfonyl chloride in DCM to the amine solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, wash the reaction mixture with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole-4-sulfonamide derivative.[5][8]

-

Medicinal Chemistry Applications of Pyrazole Sulfonamides

The versatility of the pyrazole sulfonamide scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity

Numerous pyrazole sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[10] The mechanism of action can vary depending on the specific substitution pattern of the molecule. Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

-

Example Application: A study on new 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives showed in vitro antiproliferative activity against U937 cells.[10]

Protocol 2: In Vitro Antiproliferative Assay (CellTiter-Glo®)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole sulfonamide derivative against a specific cancer cell line.

-

Materials:

-

Cancer cell line (e.g., U937)

-

Complete cell culture medium

-

96-well microplates

-

Test compound (pyrazole sulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Mitomycin C)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).[10]

-

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-4-sulfonamide Derivatives | U937 | Varies | [10] |

Antimicrobial Activity

The sulfonamide moiety is historically significant for its antibacterial properties.[3][5][12] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is essential for the synthesis of folic acid in bacteria.[3][5] Folic acid is a vital precursor for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[3][12] Pyrazole sulfonamides have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][13]

Enzyme Inhibition

Beyond their antibacterial and anticancer effects, pyrazole sulfonamides have been investigated as inhibitors of various other enzymes with therapeutic relevance.

-

Carbonic Anhydrase Inhibitors: Certain sulfonamide-bearing pyrazolone derivatives have shown inhibitory activity against carbonic anhydrase isoenzymes.[14] Carbonic anhydrase inhibitors have applications in the treatment of glaucoma, epilepsy, and other conditions.[4][14]

-

α-Glucosidase Inhibitors: Acyl pyrazole sulfonamides have been identified as effective α-glucosidase inhibitors, suggesting their potential as antidiabetic agents.[1][15] α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia.[1]

-

N-Myristoyltransferase (NMT) Inhibitors: Pyrazole sulfonamides have been developed as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a potential drug target for the treatment of Human African Trypanosomiasis (HAT).[9]

Protocol 3: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a pyrazole sulfonamide derivative against a specific enzyme.

-

Objective: To determine the IC₅₀ value of a test compound against a target enzyme.

-

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

96-well microplate

-

Test compound (pyrazole sulfonamide derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (if available)

-

Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the test compound. Include wells with no inhibitor as a control for 100% enzyme activity and wells with no enzyme as a background control.

-

Pre-incubate the enzyme with the inhibitor for a specific period at a controlled temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence using a microplate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective pyrazole sulfonamide inhibitors often involves extensive structure-activity relationship (SAR) studies.[7][9] These studies aim to understand how modifications to different parts of the molecule affect its biological activity. For example, in the development of TbNMT inhibitors, modifications to the pyrazole headgroup, the linker region, and the sulfonamide cap were systematically explored to improve potency and CNS penetration.[9] Replacing a core aromatic ring with a flexible linker was found to significantly improve selectivity.[9]

Conclusion and Future Perspectives

The pyrazole sulfonamide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The ease of synthesis and the ability to readily modify the core structure allow for the generation of large libraries of compounds for high-throughput screening. The diverse range of biological activities exhibited by this class of molecules, including anticancer, antimicrobial, and enzyme inhibitory effects, underscores their potential for the development of novel therapeutics. Future research in this area will likely focus on the design of more potent and selective inhibitors, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical applications.

References

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available at: [Link]

-

5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). Molbank. Available at: [Link]

-

Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). Chemistry & Biodiversity. Available at: [Link]

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of the Iranian Chemical Society.

- Sulfonamide compounds incorporating pyrazole with biological activities. (n.d.).

-

Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry. Available at: [Link]

- The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.

- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Journal of Chemical Sciences.

- Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). African Journal of Microbiology Research.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Egyptian Journal of Chemistry.

- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México.

-

Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). Molecules. Available at: [Link]

- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (n.d.). Journal of Medicinal Chemistry.

- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. (2021). Journal of Medicinal Chemistry.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.

- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry B.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Semantic Scholar.

- Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (n.d.). Journal of Medicinal Chemistry.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- N,N-Dimethyl-1H-pyrazole-1-sulfonamide | 133228-21-4. (n.d.). Sigma-Aldrich.

- 4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. (2026). Advanced ChemBlocks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. mdpi.com [mdpi.com]

- 14. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide for fragment-based screening

Application Note & Protocols

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide: A Privileged Scaffold for Modern Fragment-Based Screening

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for lead generation, particularly for challenging biological targets.[1] The success of any FBDD campaign hinges on the quality and chemical diversity of the fragment library. This guide introduces 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, a rationally designed fragment that incorporates multiple strategic features to maximize its utility in biophysical screening assays. We provide an in-depth analysis of the fragment's design, a proposed synthetic route, and detailed, field-proven protocols for its application in Thermal Shift Assays, NMR spectroscopy, and X-ray crystallography.

Introduction: The Rationale for a Purpose-Built Fragment

The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a target with low affinity (µM to mM range).[1] These initial "hits" are then optimized into more potent, lead-like molecules. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[2]

Our subject, 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide, is not merely another pyrazole. It is engineered to overcome specific challenges in the FBDD workflow:

-

Enhanced "Screenability": The inclusion of an iodine atom provides a heavy atom for phasing in X-ray crystallography and serves as a potential halogen bond donor, a key interaction in modern drug design.[3][4]

-

Defined Growth Vectors: The N,N-dimethylsulfonamide group offers a well-defined point for synthetic elaboration, crucial for the fragment-to-lead evolution process, while also potentially improving aqueous solubility.

-

Optimal Biophysical Properties: The fragment is designed to adhere to the "Rule of Three," maximizing the probability of identifying high-quality, ligand-efficient hits.[5]

This document serves as a comprehensive guide to leveraging these features in your FBDD campaigns.

Fragment Profile and Physicochemical Properties

A successful fragment must balance complexity, solubility, and molecular weight. The properties of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide are designed to meet these criteria.

| Property | Calculated Value | "Rule of Three" Guideline | Significance in FBDD |

| Molecular Weight | ~317.1 g/mol | < 300 g/mol | While slightly over the guideline, its feature-rich nature justifies its inclusion. It efficiently explores chemical space. |

| cLogP | ~1.5 | ≤ 3 | Ensures adequate aqueous solubility, which is critical for biophysical assays and reduces non-specific binding. |

| Hydrogen Bond Donors | 0 | ≤ 3 | The sulfonamide oxygen atoms act as acceptors. |

| Hydrogen Bond Acceptors | 3 (2x S=O, 1x pyrazole N) | ≤ 3 | Provides specific points of interaction with the protein target. |

| Rotatable Bonds | 2 | ≤ 3 | Low conformational flexibility increases the likelihood of a favorable binding entropy. |

Proposed Synthesis Pathway

The synthesis of pyrazole sulfonamides is a well-documented process.[6][7] The following is a proposed, high-yield two-step synthesis starting from N,N-dimethyl-1H-pyrazole-1-sulfonamide.

Caption: Proposed two-step synthesis of the target fragment.

Protocol: Synthesis of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

This protocol is adapted from established methods for the iodination of pyrazole rings.[8]

-

Reaction Setup: To a solution of N,N-dimethyl-1H-pyrazole-1-sulfonamide (1.0 eq) in glacial acetic acid (4 mL/mmol), add HIO₃ (0.2 eq). Stir the mixture for 10 minutes at room temperature.

-

Iodination: Add I₂ (0.8 eq) to the mixture. Heat the reaction to reflux (approx. 118 °C) for 4-6 hours, monitoring progress by TLC.

-

Workup: After cooling to room temperature, carefully neutralize the mixture with a 2N NaOH solution until the dark color disappears. Add a few drops of saturated Na₂S₂O₃ solution to obtain a colorless solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract exhaustively with dichloromethane (3x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, eluent: light petroleum–ethyl acetate, 10:1) to afford the title compound.[8]

Application Protocols for Fragment Screening

The true value of this fragment is realized in its application. Below are detailed protocols for primary screening, hit validation, and structural characterization.

Workflow Overview

Caption: A typical FBDD workflow utilizing the target fragment.

Protocol 1: Thermal Shift Assay (TSA/DSF) for Primary Screening

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a rapid, high-throughput method to detect ligand binding by measuring changes in protein thermal stability.[9][10] Binding of the fragment is expected to stabilize the protein, resulting in a positive shift in its melting temperature (Tₘ).

Principle of Causality: A ligand binding to the folded state of a protein stabilizes that state, meaning more thermal energy is required to unfold it. This increased stability is observed as a higher melting temperature (Tₘ).[1]

Materials:

-

Purified target protein (~0.2-0.5 mg/mL).

-

SYPRO Orange dye (5000x stock in DMSO).

-

Screening Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide (100 mM stock in DMSO).

-

Real-Time PCR (qPCR) instrument.

Step-by-Step Methodology:

-

Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. For a 50 µL final reaction volume, a typical mix contains protein at a final concentration of 5-10 µM and SYPRO Orange at a final concentration of 5x.[9]

-

Assay Plate Setup:

-

Dispense 49.5 µL of the master mix into the wells of a 96-well or 384-well PCR plate.

-

Add 0.5 µL of the fragment stock solution (100 mM in DMSO) to the sample wells for a final fragment concentration of 1 mM and a final DMSO concentration of 1%.

-

For control wells, add 0.5 µL of pure DMSO. Run controls in triplicate.

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly to mix.

-

Place the plate in the qPCR instrument.

-

Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition, often calculated as the peak of the first derivative (-dF/dT).

-

A hit is defined as a fragment that induces a significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control, typically ΔTₘ > 2 °C.

-

Protocol 2: NMR Spectroscopy for Hit Validation

NMR spectroscopy is a highly sensitive method for unambiguously confirming direct binding to the target protein.[11][12] The most common experiment for FBDD is the protein-observed 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which requires an isotopically ¹⁵N-labeled protein.

Principle of Causality: The HSQC spectrum produces a peak for each N-H bond in the protein backbone. When a fragment binds, it alters the chemical environment of nearby amino acid residues, causing their corresponding peaks in the spectrum to shift (a Chemical Shift Perturbation, or CSP).[13]

Materials:

-

¹⁵N-labeled purified target protein (50-200 µM) in NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 1 mM DTT).

-

99.9% Deuterium Oxide (D₂O).

-

Fragment stock solution (100 mM in d6-DMSO).

-

High-field NMR spectrometer with a cryoprobe.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 550 µL sample of ¹⁵N-labeled protein in NMR buffer, adding D₂O to a final concentration of 10% for the spectrometer lock.

-

Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This confirms the protein is folded and provides a baseline.[13]

-

Fragment Titration: Add a small aliquot of the fragment stock solution to the NMR tube to achieve the desired final concentration (e.g., 500 µM). Ensure the DMSO concentration remains below 2% to avoid protein destabilization.

-

Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum in the presence of the fragment.

-

Data Analysis & Interpretation:

-

Overlay the reference and test spectra.

-

Identify peaks that have shifted or broadened significantly upon addition of the fragment. These are the CSPs.

-

Self-Validation: True binding will result in specific, dose-dependent shifts for a subset of peaks. Non-specific aggregation often causes widespread signal loss or broadening.

-

Mapping the CSPs onto the protein's 3D structure (if known) can reveal the location of the binding site.

-

Protocol 3: X-ray Crystallography for Structural Elucidation

The presence of the iodine atom makes 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide an excellent candidate for X-ray crystallography, providing the ultimate validation of binding and a precise 3D map of the interaction.[14]

Principle of Causality: The high electron density of the iodine atom produces a strong signal in the electron density map, making it easier to unambiguously identify the location and orientation of the bound fragment, even at lower resolutions or with partial occupancy. This acts as an intrinsic "phasings" tool.

Materials:

-

High-quality crystals of the target protein.

-

Cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol).

-

Fragment stock solution (100 mM in DMSO).

Step-by-Step Methodology (Crystal Soaking):

-

Prepare Soaking Solution: Create a soaking solution by adding the fragment to the cryoprotectant solution to a final concentration of 2-10 mM. Causality Check: The DMSO concentration should be kept low (<10%) to avoid damaging the crystal lattice.

-

Soaking: Using a cryo-loop, carefully transfer a protein crystal from its growth drop into the soaking solution. Allow the crystal to soak for a period ranging from minutes to several hours. The optimal time is target-dependent and must be determined empirically.

-

Crystal Harvesting & Freezing: Quickly move the crystal from the soaking drop and plunge it into liquid nitrogen to flash-freeze it, preventing ice crystal formation.

-

Data Collection: Mount the frozen crystal on a goniometer in a synchrotron X-ray beamline and collect diffraction data.

-

Structure Solution & Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement with the apo-protein structure as a model.

-

Examine the resulting difference electron density map (Fo-Fc). A strong, unambiguous region of positive density corresponding to the shape of the fragment confirms its binding. The high density of the iodine atom should be particularly prominent.

-

Model the fragment into the density and refine the structure to obtain a high-resolution view of the protein-fragment complex.

-

Hit-to-Lead Progression: A Forward Look

Identifying a fragment hit is the first step. The chemical architecture of 5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide provides clear vectors for optimization.

Caption: Potential growth vectors for lead optimization.

The N,N-dimethylsulfonamide can be modified to explore interactions in a solvent-exposed region, while the C3 and C4 positions of the pyrazole ring can be functionalized to engage deeper pockets of the binding site, guided by the structural information obtained from crystallography.

Conclusion

5-iodo-N,N-dimethyl-1H-pyrazole-1-sulfonamide is more than just a small molecule; it is a sophisticated tool designed for the modern FBDD workflow. Its combination of a privileged pyrazole core, a heavy atom for crystallographic utility, and clear synthetic vectors for elaboration makes it a highly valuable addition to any fragment screening library. The protocols detailed herein provide a robust framework for its successful implementation, from initial high-throughput screening to definitive structural characterization, accelerating the path from fragment hit to viable lead candidate.

References

-

The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. [Link]

-

Thermal‐shift assay for fragment library screening. ResearchGate. [Link]

-

Interrogating fragments using a protein thermal shift assay. UQ eSpace, The University of Queensland. [Link]

-

Thermal Shift Assays. Charles River. [Link]

-

Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bio-protocol. [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

-

5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. [Link]

-

NMR screening techniques in drug discovery and drug design. ScienceDirect. [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

-

Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

-

Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

-

Crystal structure of chlorido{1-(2,3-dimethyl-5-oxido-1-phenyl-1H-pyrazol-2-ium-4-yl-κO)-2-[3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene-κO]hydrazin-1-ido-κN}copper(II) from laboratory X-ray powder data. Acta Crystallographica Section E. [Link]

-

Drug Discovery and Development. Oxford Instruments. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. PubMed. [Link]

-

Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

-

Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution C-NMR spectroscopy. Supramolecular Chemistry. [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. [Link]

-

Fragment to lead optimization of pyrazine-based inhibitors. ResearchGate. [Link]

-

The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. [Link]

-

Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]

-

An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

-

New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. Semantic Scholar. [Link]

-

4-Iodo-1,5-dimethyl-1H-pyrazole. PubChem. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES. Humanitarian and Natural Sciences Journal. [Link]

-

Pyrazole derivatives. Georganics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. drughunter.com [drughunter.com]